![molecular formula C7H13NO6S B14614898 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine CAS No. 57849-45-3](/img/structure/B14614898.png)
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a methanesulfonyl group, an ethoxycarbonyl group, and an L-alanine moiety.
Métodos De Preparación
The preparation of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be achieved through various synthetic routes. One common method involves the reaction of L-alanine with 2-(methanesulfonyl)ethanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a good leaving group, which facilitates nucleophilic substitution reactions. The ethoxycarbonyl group can participate in esterification reactions, while the L-alanine moiety can interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be compared with other similar compounds, such as:
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-alanine: This compound has a similar structure but with a different stereochemistry.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-glycine: This compound lacks the methyl group present in L-alanine.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-valine: This compound has a bulkier side chain compared to L-alanine.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
57849-45-3 |
|---|---|
Fórmula molecular |
C7H13NO6S |
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO6S/c1-5(6(9)10)8-7(11)14-3-4-15(2,12)13/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
Clave InChI |
WVONRYVEJLCEGB-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C |
SMILES canónico |
CC(C(=O)O)NC(=O)OCCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
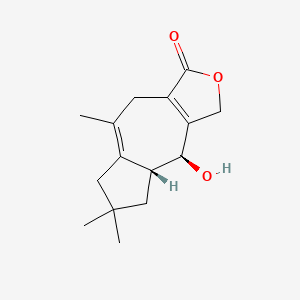
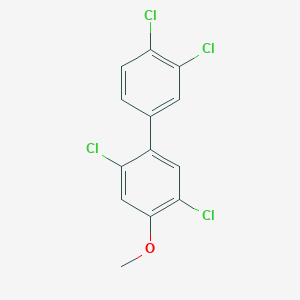
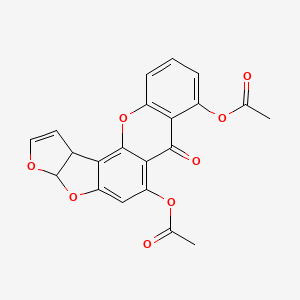
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
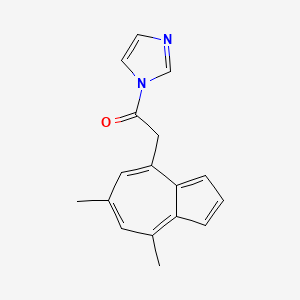
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
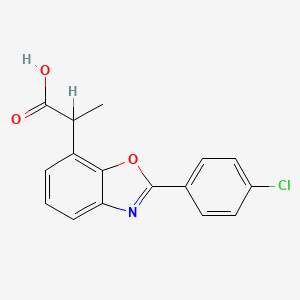
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
